An In-Depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous therapeutic agents and functional molecules.[1] Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making it a privileged heterocycle in drug discovery. This guide focuses on a specific, yet underexplored derivative: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole .
It is important to note that this particular isomer is not widely cataloged and does not have a readily available CAS number in major chemical databases as of early 2026. Consequently, this guide synthesizes information from closely related analogues and established chemical principles to provide a comprehensive technical overview. The insights and protocols herein are presented to empower researchers to synthesize, characterize, and explore the potential of this promising molecule.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and predicted properties.
Chemical Structure
The structure of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole consists of a central pyrazole ring. A 4-bromophenyl group is attached to the N1 position of the pyrazole, and a methyl group is substituted at the C4 position.
Table 1: Key Identifiers and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉BrN₂ | - |
| Molecular Weight | 237.10 g/mol | [2] |
| IUPAC Name | 1-(4-bromophenyl)-4-methyl-1H-pyrazole | - |
| Predicted XLogP3 | ~2.9 | Based on isomers[3] |
| Predicted Boiling Point | ~345 °C | Based on isomers |
| Appearance | Predicted to be a white to off-white solid | Based on isomers[4] |
Note: Physicochemical properties are predicted based on data for isomeric and closely related compounds due to the absence of specific experimental data for the title compound.
Structural Isomers of Note
The precise substitution pattern is critical to the molecule's properties. It is essential to distinguish 1-(4-Bromophenyl)-4-methyl-1H-pyrazole from its common isomer, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS Number: 1191616-45-1) .[2][4][5] In this isomer, the substitution pattern is reversed, with the methyl group on the pyrazole nitrogen and the 4-bromophenyl group at the C4 position. This seemingly minor change will significantly impact the molecule's electronic properties, conformation, and, consequently, its biological activity.
Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to (4-bromophenyl)hydrazine and 3-methyl-2,4-pentanedione (or a similar 1,3-dicarbonyl equivalent) as the key starting materials.
A simplified retrosynthetic analysis for the target pyrazole.
Proposed Experimental Protocol
This protocol is a well-reasoned approach based on similar pyrazole syntheses.[6]
Objective: To synthesize 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
3-methyl-2,4-pentanedione
-
Ethanol
-
Glacial Acetic Acid (as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Methodology:
-
Hydrazine Free-Basing (Optional but Recommended): If starting from the hydrochloride salt, (4-bromophenyl)hydrazine hydrochloride is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) until the solution is slightly alkaline. The free hydrazine is then extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Condensation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-bromophenyl)hydrazine (1.0 equivalent) in ethanol.
-
Add 3-methyl-2,4-pentanedione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acid catalyzes the initial condensation and subsequent cyclization.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove the acetic acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.
-
Mechanistic Considerations
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The acidic catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
Simplified workflow of the Paal-Knorr pyrazole synthesis.
Predicted Spectroscopic Data for Structural Elucidation
Definitive structural confirmation of the synthesized product is paramount. While experimental data for the title compound is not available, we can predict the expected NMR and Mass Spectrometry data based on the analysis of its isomers and related pyrazole derivatives.[7]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Justification |
| Ar-H | ~7.60 | d | ~8.5 Hz | 2H (ortho to Br) | Deshielded due to bromine's inductive effect. |
| Ar-H | ~7.55 | d | ~8.5 Hz | 2H (ortho to N) | Slightly different environment compared to protons ortho to Br. |
| Pyrazole H-5 | ~7.8 | s | - | 1H | Typically, the H-5 proton in 1,4-disubstituted pyrazoles is downfield. |
| Pyrazole H-3 | ~7.6 | s | - | 1H | Slightly upfield compared to H-5. |
| -CH₃ | ~2.1 | s | - | 3H | Typical range for a methyl group on an aromatic ring. |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | Justification |
| Ar-C (C-N) | ~139 | Quaternary | Attachment to electronegative nitrogen. |
| Ar-C (C-Br) | ~122 | Quaternary | Shielded by bromine's resonance effect. |
| Ar-CH | ~132, ~121 | Aromatic CH | Standard aromatic region. |
| Pyrazole C-5 | ~138 | Pyrazole CH | Downfield due to adjacent nitrogen. |
| pyrazole C-3 | ~128 | Pyrazole CH | Upfield relative to C-5. |
| Pyrazole C-4 | ~115 | Quaternary | Shielded by methyl group. |
| -CH₃ | ~10 | Methyl Carbon | Typical aliphatic region. |
Disclaimer: These are predicted values and should be used as a guide for experimental data analysis.
Mass Spectrometry
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A significant fragment would likely be the loss of the bromine atom, and further fragmentation of the pyrazole and phenyl rings.
Potential Applications in Drug Discovery and Agrochemicals
While specific biological activities of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole have not been reported, the broader class of 1-aryl-pyrazoles is rich with pharmacological and agricultural applications. This suggests that the title compound is a valuable candidate for screening in various biological assays.
Medicinal Chemistry
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives, including the commercial drug Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). The 1-aryl-pyrazole scaffold is a key pharmacophore for this activity.
-
Anticancer Activity: Various substituted pyrazoles have demonstrated cytotoxic effects against a range of cancer cell lines, often through the inhibition of protein kinases.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several compounds with demonstrated activity against bacterial and fungal pathogens.
Potential signaling pathway interactions for pyrazole derivatives.
Agrochemicals
The 4-bromophenyl moiety is a common feature in many pesticides and herbicides. The combination of this group with the pyrazole core suggests potential applications in crop protection. For instance, some pyrazole derivatives are known to act as insecticides by targeting the nervous systems of insects.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole. However, based on the data for its isomers and other brominated aryl pyrazoles, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: Likely to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
1-(4-Bromophenyl)-4-methyl-1H-pyrazole represents an intriguing yet underexplored area of pyrazole chemistry. This guide provides a robust framework for its synthesis, characterization, and potential applications, grounded in established scientific principles and data from closely related compounds. The proposed synthetic route is practical and based on a well-understood reaction mechanism.
Future research should focus on the successful synthesis and full spectroscopic characterization of this molecule to confirm the predictions made in this guide. Subsequently, screening for biological activity in areas such as inflammation, oncology, and infectious diseases is highly warranted and could unveil novel therapeutic leads. The insights provided herein are intended to serve as a catalyst for such research endeavors, paving the way for new discoveries in the ever-expanding field of heterocyclic chemistry.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. - Chem Rev Lett. Available at: [Link]
-
Synthesis of Some New Pyrazoles. - DergiPark. Available at: [Link]
-
4-(4-Bromophenyl)-1-methyl-1h-pyrazole. - PubChem. Available at: [Link]
-
1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID. - PubChem. Available at: [Link]
-
1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. - PubChemLite. Available at: [Link]
-
1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | C10H9BrN2 | CID 2776479. - PubChem. Available at: [Link]
-
1-[4-(bromomethyl)phenyl]-4-methanesulfonyl-1H-pyrazole. - PubChem. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - MDPI. Available at: [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. - ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Recent applications of pyrazole and its substituted analogs. - ResearchGate. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-1-methyl-1H-pyrazole | 1191616-45-1 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. rsc.org [rsc.org]
